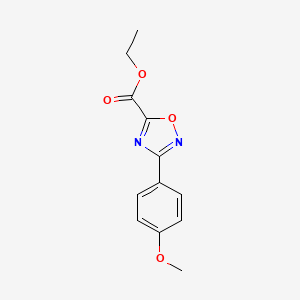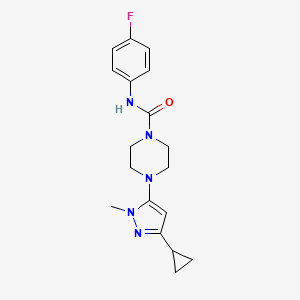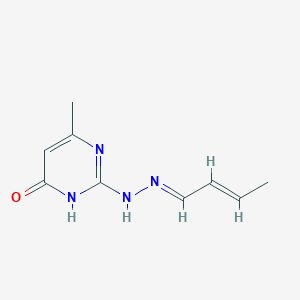
2-Cyano-3-phenylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-phenylpropanehydrazide is a chemical compound with the molecular formula C10H11N3O. It has gained significant attention in scientific research due to its diverse range of applications. This compound is known for its unique structure, which includes a cyano group and a phenyl group attached to a propanehydrazide backbone .
Mechanism of Action
Target of Action
The primary target of 2-Cyano-3-phenylpropanehydrazide is succinate dehydrogenase (SDH), an enzyme complex that simultaneously participates in both the respiration chain and the tricarboxylic acid (TCA) cycle . SDH is a promising target for fungicides .
Mode of Action
The exact mode of action of This compound It is known that the compound interacts with its target, sdh, and potentially inhibits its function . This interaction and the resulting changes in the enzyme’s activity could lead to the compound’s antifungal effects .
Biochemical Pathways
By targeting SDH, This compound affects the TCA cycle and the respiration chain, both of which are crucial biochemical pathways in organisms .
Pharmacokinetics
The pharmacokinetics of This compound A related compound, cddo, was found to have a maximum concentration (cmax) that increased proportionally with dose . The ADME properties of this compound and their impact on bioavailability remain to be determined.
Result of Action
The molecular and cellular effects of This compound’s Given its potential role as an sdh inhibitor, it may lead to disruptions in energy production and other metabolic processes .
Biochemical Analysis
Biochemical Properties
2-Cyano-3-phenylpropanehydrazide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It acts as a precursor in reactions leading to the construction of various heterocycles, including thiadiazole, oxadiazole, and benzodiazepine . The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex molecular structures. The nature of these interactions often involves nucleophilic attacks on the cyano and phenyl groups, leading to the formation of new chemical bonds.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in malignant cells by activating transcription factors such as peroxisome proliferator-activated receptor-γ (PPARγ) . Additionally, it has been observed to inhibit cell proliferation and control cellular differentiation, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can act as both an N- and C-nucleophile, allowing it to participate in various chemical reactions . It binds to enzymes and proteins, leading to enzyme inhibition or activation, and subsequently altering gene expression. These interactions result in changes in cellular function and behavior, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis. At higher doses, it can cause toxic or adverse effects, including nausea, vomiting, and anorexia . Understanding the dosage threshold is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound participates in the synthesis of heterocyclic compounds, which are crucial for various biological processes . Its involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-3-phenylpropanehydrazide can be synthesized through various methods. One common approach involves the condensation of 2-cyanoacetohydrazide with benzaldehyde derivatives. This reaction typically uses a grinding technique with moist L-proline as an organocatalyst. The reaction conditions are mild, and the process is efficient, yielding high-purity products .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the phenyl ring or modifications to the cyano group .
Scientific Research Applications
2-Cyano-3-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazone derivatives.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N’-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-Cyano-3-phenylpropanehydrazide stands out due to its specific combination of a cyano group and a phenyl group attached to a propanehydrazide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-cyano-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-9(10(14)13-12)6-8-4-2-1-3-5-8/h1-5,9H,6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNOQJGXMYIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[phenyl(propan-2-yl)amino]phenyl}thiourea](/img/structure/B2567844.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2567845.png)
![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2567846.png)

![9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2567849.png)


![N-(5-chloro-2-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2567853.png)
![N-methoxy-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2567854.png)

![13-{[3-(Morpholin-4-yl)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2567859.png)



